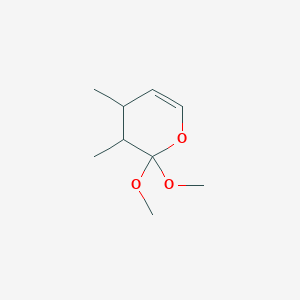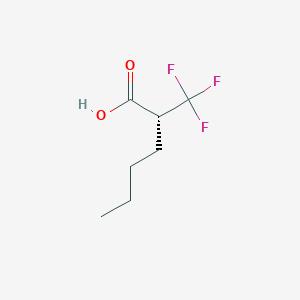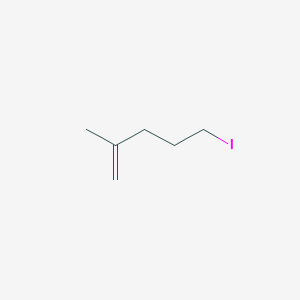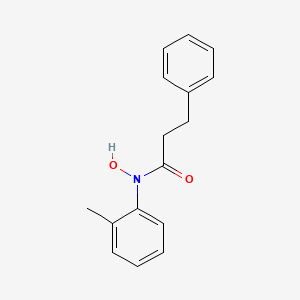![molecular formula C12H7ClF3NOS B14444302 4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}phenol CAS No. 74900-24-6](/img/structure/B14444302.png)
4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}phenol is an organic compound that features a trifluoromethyl group, a chloro-substituted pyridine ring, and a phenol group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}phenol typically involves the reaction of 3-chloro-5-(trifluoromethyl)pyridine-2-thiol with a phenol derivative under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.
化学反应分析
Types of Reactions
4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group can yield quinones, while substitution of the chloro group can result in various substituted derivatives.
科学研究应用
4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}phenol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the development of agrochemicals and other industrial chemicals.
作用机制
The mechanism of action of 4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to its target by increasing its lipophilicity and stability. The chloro and phenol groups can participate in hydrogen bonding and other interactions that contribute to the compound’s overall activity.
相似化合物的比较
Similar Compounds
2-Chloro-5-(trifluoromethyl)pyridine: A related compound with similar structural features but lacking the phenol group.
4-(Trifluoromethyl)phenol: Another related compound that contains the trifluoromethyl and phenol groups but lacks the pyridine ring.
Uniqueness
4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}phenol is unique due to the combination of its trifluoromethyl, chloro, and phenol groups, which confer distinct chemical properties and potential applications. The presence of the pyridine ring further enhances its versatility and reactivity compared to similar compounds.
属性
CAS 编号 |
74900-24-6 |
|---|---|
分子式 |
C12H7ClF3NOS |
分子量 |
305.70 g/mol |
IUPAC 名称 |
4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylphenol |
InChI |
InChI=1S/C12H7ClF3NOS/c13-10-5-7(12(14,15)16)6-17-11(10)19-9-3-1-8(18)2-4-9/h1-6,18H |
InChI 键 |
YPNILAQPCNCFJX-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1O)SC2=C(C=C(C=N2)C(F)(F)F)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,2,3,3a,4,6,7,8,9,9b-decahydro-5H-cyclopenta[a]naphthalen-5-one](/img/structure/B14444225.png)



![Diphenyl[2-(triphenylstannyl)ethyl]phosphane](/img/structure/B14444255.png)
![Diethyl [(4-nitrophenyl)acetyl]phosphonate](/img/structure/B14444264.png)
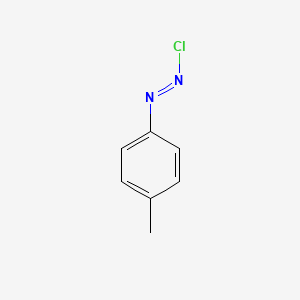
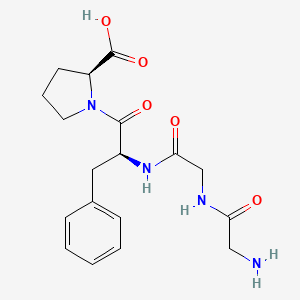
![{3-[(4-Nitro-2,1,3-benzoxadiazol-5-yl)amino]phenyl}boronic acid](/img/structure/B14444271.png)
![[4-(1-Bromoethyl)phenyl]-phenylmethanone](/img/structure/B14444287.png)
